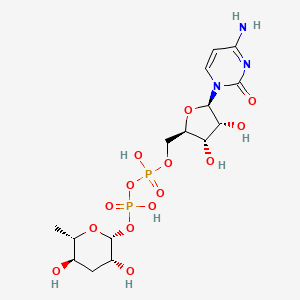

CDP-ascarylose

Description

Properties

Molecular Formula |

C15H25N3O14P2 |

|---|---|

Molecular Weight |

533.32 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R,6S)-3,5-dihydroxy-6-methyloxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C15H25N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6-9,11-14,19-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,7+,8+,9+,11+,12+,13+,14+/m0/s1 |

InChI Key |

JHEDABDMLBOYRG-FQTMVLHBSA-N |

Isomeric SMILES |

C[C@H]1[C@@H](C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O)O |

Canonical SMILES |

CC1C(CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O)O |

Origin of Product |

United States |

Biosynthetic Pathways of Cdp Ascarylose

Precursor Utilization in CDP-Ascarylose Biosynthesis

Role of CDP-D-Glucose as a Primary Substrate

The journey to this compound begins with CDP-D-glucose, which serves as the activated sugar nucleotide donor. The cytidine (B196190) diphosphate (B83284) (CDP) group is an excellent leaving group, which facilitates the enzymatic reactions that follow. The use of a nucleotide-activated sugar is a common strategy in carbohydrate metabolism, providing the necessary energy and specificity for the enzymatic transformations.

Linkage to Glucose-1-Phosphate Metabolism

The primary substrate, CDP-D-glucose, is synthesized from glucose-1-phosphate and cytidine triphosphate (CTP). This reaction is catalyzed by the enzyme CDP-glucose pyrophosphorylase. This initial step effectively channels glucose from central metabolism into the specialized pathway of deoxysugar biosynthesis, highlighting the integration of this pathway with the primary metabolic networks of the cell.

Detailed Characterization of Key Enzymatic Transformations in the this compound Pathway

The conversion of CDP-D-glucose to this compound is a meticulously orchestrated series of reactions catalyzed by specific enzymes. These transformations can be broadly categorized into initial activation and dehydration steps, followed by advanced deoxygenation mechanisms.

Initial Activation and Dehydration Steps in Hexose (B10828440) Modification

The first committed step in the this compound biosynthetic pathway is the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. This reaction is catalyzed by the enzyme CDP-D-glucose 4,6-dehydratase, a member of the short-chain dehydrogenase/reductase (SDR) superfamily. This enzyme utilizes NAD+ as a cofactor to oxidize the hydroxyl group at C4 to a ketone and subsequently facilitates the dehydration at C5 and C6, leading to the formation of a 4-keto-6-deoxy intermediate.

Following this initial step, the intermediate is acted upon by a P-L-amino acid-modifying enzyme, which catalyzes an epimerization at C5. This sets the stage for the subsequent deoxygenation reactions.

Advanced Deoxygenation Mechanisms

The crucial 3-deoxygenation step is carried out by a two-component enzyme system. The first enzyme, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent dehydratase, catalyzes the removal of the C3 hydroxyl group. This reaction proceeds through a Schiff base intermediate with the PLP cofactor, followed by elimination of the hydroxyl group.

The final step in the pathway is the reduction of the 4-keto group to a hydroxyl group, which is accomplished by an NADH-dependent reductase. This enzyme stereospecifically reduces the ketone at C4 to yield the final product, this compound. This reduction step ensures the correct stereochemistry of the final sugar product.

C-3 Deoxygenation Pathway Elucidation

The deoxygenation at the C-3 position of the hexose precursor is a critical and mechanistically complex step in the biosynthesis of this compound. acs.orgnih.gov This transformation is not accomplished by a single enzyme but requires the concerted action of a two-component system: CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E3). nih.govrcsb.org

Enzymatic Machinery and Cofactors:

E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase): This enzyme is responsible for the initial dehydration step. acs.org A key finding in the elucidation of its mechanism was the discovery that it is a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent, iron-sulfur containing protein. brandeis.edunih.gov Specifically, it harbors a redox-active [2Fe-2S] cluster. acs.org E1 is unique as it represents a rare instance of a vitamin B6-derived cofactor participating in one-electron chemistry. brandeis.edunih.gov The reaction is initiated by the formation of a Schiff base between the PMP cofactor and the C-4 keto group of the substrate. nih.gov

E3 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase): This enzyme catalyzes the subsequent reduction of the dehydrated intermediate. acs.org E3 is an NADH-dependent flavoenzyme that contains both a flavin adenine (B156593) dinucleotide (FAD) and a plant-type [2Fe-2S] center. rcsb.orgresearchgate.net The enzyme functions as a 2e-/1e- switch, accepting a two-electron hydride from NADH and transferring electrons one at a time to E1. researchgate.net

Mechanism of C-3 Deoxygenation:

The coupled E1-E3 reaction has been investigated through kinetic and spectroscopic studies, including stopped-flow spectrophotometry and rapid freeze-quench EPR. acs.orgacs.org These studies have revealed a mechanism involving a radical intermediate. acs.orgacs.org

Dehydration by E1: The process begins with E1 catalyzing the dehydration of the substrate, CDP-6-deoxy-L-threo-D-glycero-4-hexulose, to form a PMP-glucoseen intermediate. acs.orgresearchgate.net

Electron Transfer: NADH provides the reducing equivalents, transferring a hydride to the FAD cofactor of E3. researchgate.net The electrons are then shuttled one by one from the reduced flavin to the [2Fe-2S] center of E3. researchgate.net

Radical Formation and Reduction: The [2Fe-2S] cluster of E3 passes the electrons to the [2Fe-2S] center of E1, which in turn reduces the PMP-glucoseen adduct. researchgate.net This single-electron transfer process generates a radical intermediate localized on the substrate-cofactor complex. acs.orgacs.org The existence of this radical has been confirmed by EPR spectroscopy, which detected a sharp signal at g = 2.003 that appears at a kinetically competent rate. acs.orgacs.org

Product Formation: The reduction of the intermediate leads to the formation of the C-3 deoxygenated product, CDP-3,6-dideoxy-L-threo-D-glycero-4-hexulose. brandeis.edunih.gov

The elucidation of this pathway has highlighted a novel role for coenzyme B6 as a redox cofactor and has expanded the understanding of biological deoxygenation reactions. acs.org

| Enzyme | Abbreviation | Substrate | Product | Cofactor(s) |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase | E1 | CDP-6-deoxy-L-threo-D-glycero-4-hexulose | PMP-glucoseen intermediate | PMP, [2Fe-2S] |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase | E3 | PMP-glucoseen intermediate, NADH | CDP-3,6-dideoxy-L-threo-D-glycero-4-hexulose, NAD+ | FAD, [2Fe-2S], NADH |

C-6 Deoxygenation Pathway Elucidation

The initial step in the biosynthesis of this compound from its precursor, CDP-D-glucose, is the irreversible conversion to CDP-4-keto-6-deoxyglucose. wisc.edunih.gov This reaction involves a simultaneous oxidation at C-4 and deoxygenation at C-6, and is catalyzed by a single enzyme: CDP-D-glucose 4,6-dehydratase. ontosight.aiwikipedia.org This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. wisc.edu

Enzymatic Machinery and Cofactors:

CDP-D-glucose 4,6-dehydratase: This NAD+-dependent enzyme catalyzes the intramolecular oxidation-reduction reaction that removes the 6'-hydroxyl group. acs.orgnih.gov Structural and mechanistic studies have been conducted on the enzyme from Yersinia pseudotuberculosis and Salmonella typhi. acs.orgwisc.edu The enzyme is a tetramer, with each subunit containing a Rossmann fold for NAD+ binding. nih.gov

Mechanism of C-6 Deoxygenation:

The elucidation of the C-6 deoxygenation mechanism has been aided by high-resolution crystal structures of the enzyme, providing insight into the key catalytic residues. acs.orgnih.gov The proposed chemical mechanism involves several steps:

Substrate Oxidation: The reaction is initiated by the abstraction of a proton from the 4'-hydroxyl group of the CDP-D-glucose substrate by a conserved tyrosine residue (Tyr157 in Y. pseudotuberculosis). acs.orgnih.gov Concurrently, a hydride is transferred from C-4 of the sugar to the bound NAD+ cofactor, resulting in NADH and a CDP-4-keto-D-glucose intermediate. acs.orgrcsb.org A conserved lysine (B10760008) residue (Lys161) is thought to help position the NAD+ and lower the pKa of the catalytic tyrosine. acs.orgnih.gov

Dehydration: Following oxidation, a different lysine residue (Lys134 in Y. pseudotuberculosis), acting as a base, abstracts a proton from C-5 of the intermediate. acs.orgnih.gov This abstraction facilitates the elimination of the hydroxyl group from C-6 (as water), forming a Δ5,6-glucoseen intermediate. acs.orgnih.gov

Substrate Reduction: Finally, the newly formed NADH, still bound to the active site, transfers the hydride back to C-6 of the glucoseen intermediate. acs.org The reprotonation at C-5 is likely mediated by the same lysine residue (Lys134) that initiated the dehydration, completing the formation of the final product, CDP-4-keto-6-deoxyglucose. acs.orgnih.gov

This single-enzyme, multi-step process efficiently generates the 6-deoxy sugar scaffold necessary for the subsequent C-3 deoxygenation and final formation of this compound.

| Enzyme | Abbreviation | Substrate | Product | Cofactor |

| CDP-D-glucose 4,6-dehydratase | Eod | CDP-D-glucose | CDP-4-keto-6-deoxyglucose | NAD+ |

Enzymology of Cdp Ascarylose Biosynthesis

CDP-D-Glucose Oxidoreductase (First Step Enzyme) Characterization

The inaugural step in the biosynthesis of CDP-ascarylose is the conversion of CDP-D-glucose into CDP-4-keto-6-deoxy-D-glucose. nih.gov This reaction is catalyzed by the NAD⁺-dependent enzyme, CDP-D-glucose oxidoreductase, also known as CDP-D-glucose 4,6-dehydratase (Eod). nih.govacs.org

Purification and Biochemical Characterization of the Enzyme

CDP-D-glucose oxidoreductase has been successfully isolated and purified to homogeneity from Yersinia pseudotuberculosis. A comprehensive purification protocol involving DEAE-cellulose, Matrex Blue-A, hydroxylapatite, DEAE-Sephadex, Sephadex G-100, and NAD⁺-agarose column chromatography resulted in a 6000-fold purification of the enzyme. nih.gov Biochemical analysis revealed that the enzyme is a homodimer, composed of two identical subunits. nih.gov Each subunit has a molecular weight of approximately 42,500 Da. nih.gov

The kinetic parameters for the enzyme's activity with its substrate, CDP-D-glucose, have been determined. The Michaelis constant (Kₘ) was found to be 222 µM, and the maximum reaction velocity (Vₘₐₓ) was 8.3 µmols mg⁻¹ min⁻¹. nih.gov

| Property | Value | Source(s) |

| Source Organism | Yersinia pseudotuberculosis | nih.gov |

| Enzyme Structure | Homodimer | nih.gov |

| Subunit Molecular Weight | 42,500 Da | nih.gov |

| Purification Fold | 6000-fold | nih.gov |

| Kₘ (for CDP-D-glucose) | 222 µM | nih.gov |

| Vₘₐₓ | 8.3 µmols mg⁻¹ min⁻¹ | nih.gov |

Cofactor Dependencies and Catalytic Requirements (e.g., NAD+)

A distinguishing feature of the CDP-D-glucose oxidoreductase from Y. pseudotuberculosis is its absolute dependency on the external addition of NAD⁺ for its catalytic activity. nih.gov This is in contrast to many other sugar oxidoreductases, which typically have a tightly bound NAD⁺ cofactor. nih.gov The reaction mechanism is initiated by the abstraction of a proton from the 4'-hydroxyl group of the glucose moiety by a catalytic base in the enzyme's active site, proposed to be Tyr157. researchgate.net This facilitates the transfer of a hydride from C-4 of the sugar to the NAD⁺ cofactor, resulting in the formation of NADH and a CDP-4-keto-glucose intermediate. researchgate.net

Mechanistic Studies: Intramolecular Hydrogen Migration and Stereochemical Analysis

Detailed mechanistic studies using isotopically labeled substrates have elucidated the stereochemistry of the reaction. The process involves an intramolecular hydrogen migration from C-4 of the glucose moiety to C-6. nih.gov Stereochemical analysis demonstrated that the displacement of the hydroxyl group at C-6 by the hydrogen from C-4 occurs with an inversion of configuration. nih.gov This mechanism, despite the enzyme's low affinity for its cofactor, is consistent with that of other members of the short-chain dehydrogenase/reductase (SDR) family of enzymes. nih.govresearchgate.net This mechanistic convergence suggests a common evolutionary origin for this class of enzymes. nih.gov

C-3 Deoxygenation Enzyme System: CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1 / AscC) and its Reductase (E3 / AscD)

E1, formally named CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase, catalyzes the initial dehydration. acs.orgnih.gov It is a unique enzyme that depends on a pyridoxamine (B1203002) 5'-phosphate (PMP) cofactor and contains a redox-active [2Fe-2S] iron-sulfur cluster. nih.govacs.org The second enzyme, E3 (AscD), is CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase. acs.orgnih.gov E3 is an NADH-dependent flavoenzyme that also possesses a plant-type [2Fe-2S] center and is responsible for the subsequent reduction step. nih.govacs.org

CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1 / AscC)

E1 (AscC) initiates the C-3 deoxygenation by forming a Schiff base between its PMP cofactor and the 4-keto group of the substrate. nih.gov This enzyme is notable as a rare example of a B₆-dependent enzyme that also contains an iron-sulfur cluster and is involved in one-electron chemistry. nih.goviucr.orgosti.gov

The E1 enzyme has been purified from an overproducing E. coli strain harboring the cloned ascC gene from Yersinia pseudotuberculosis. acs.org It exists as a dimeric protein with a total molecular weight of 97.7 kDa. iucr.orgosti.gov Each subunit of the dimer contains one PMP cofactor and one [2Fe-2S] cluster. nih.gov

A key finding from sequence analysis and site-directed mutagenesis studies is the replacement of a highly conserved lysine (B10760008) residue, which typically anchors the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in most aminotransferases, with a histidine residue (His-220) in E1. nih.gov Chemical modification studies using diethyl pyrocarbonate (DEP) led to the rapid inactivation of the enzyme, an effect that was prevented by the presence of the substrate. nih.gov Mutating His-220 to asparagine (H220N) resulted in a protein that, while physically similar to the wild-type, had lost most of its catalytic activity. nih.gov This evidence strongly suggests that His-220 functions as the essential active-site base, responsible for abstracting a proton from the PMP-substrate adduct to initiate catalysis. nih.gov

Furthermore, E1 exhibits a novel [2Fe-2S] cluster-binding motif (C-X₅₇-C-X₁-C-X₇-C) that had not been previously observed in other iron-sulfur proteins. iucr.orgosti.gov The midpoint potential of this iron-sulfur center has been determined to be -209 mV at pH 7.5. nih.gov

| Property | Value/Description | Source(s) |

| Enzyme Name | CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1 / AscC) | acs.org |

| Source | Recombinant E. coli (from Yersinia pseudotuberculosis gene) | acs.org |

| Structure | Dimer | iucr.orgosti.gov |

| Total Molecular Weight | 97.7 kDa | iucr.orgosti.gov |

| Cofactors (per subunit) | 1 Pyridoxamine 5'-phosphate (PMP), 1 [2Fe-2S] cluster | nih.gov |

| Key Active Site Residue | Histidine-220 (acts as catalytic base) | nih.gov |

| [2Fe-2S] Cluster Motif | C-X₅₇-C-X₁-C-X₇-C | iucr.orgosti.gov |

| [2Fe-2S] Midpoint Potential | -209 mV (at pH 7.5) | nih.gov |

Iron-Sulfur Cluster ([2Fe-2S]) Involvement in Catalysis

CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase reductase (E3 / AscD)

The second half of the C-3 deoxygenation is catalyzed by E3, also known as AscD. asm.org This enzyme is an NADH-dependent flavoprotein that contains a plant-type [2Fe-2S] iron-sulfur cluster. nih.govacs.org E3 works in concert with E1 to complete the reduction of the intermediate generated by E1, ultimately forming the 3,6-dideoxyhexose (B1251815) product. annualreviews.org

The E3 enzyme from Yersinia pseudotuberculosis has been successfully purified and characterized. asm.orgnih.gov Initial purification protocols were challenging, but a revised method involving DEAE-Sephacel, phenyl-Sepharose, Cibacron blue A, and Sephadex G-100 chromatography yielded a homogeneous enzyme with a molecular weight of approximately 39,000 Da. asm.orgnih.gov This highly purified protein exhibited a specific activity nearly 8,000-fold higher than that of the cell lysate. nih.gov The corresponding gene, ascD, was identified within the ascarylose (B1226638) biosynthetic gene cluster, confirming its role in the pathway. asm.org

E3 is a flavoprotein that utilizes Flavin Adenine (B156593) Dinucleotide (FAD) as a cofactor. nih.govacs.org Flavoproteins are known to participate in a wide range of redox reactions. wikipedia.org In the context of this compound biosynthesis, the FAD cofactor in E3 acts as an electron acceptor from NADH. acs.org Spectroelectrochemical studies have determined the midpoint potential of the FAD in E3 to be -212 mV at pH 7.5. acs.org The redox cycle of the FAD involves two one-electron steps, with the FADox/FADsq and FADsq/FADhq couples having potentials of -231 mV and -192 mV, respectively. acs.org The presence of the iron-sulfur cluster significantly influences the redox properties of the FAD cofactor. nih.gov

Table 2: Properties of the E3 (AscD) Enzyme from Yersinia pseudotuberculosis

| Property | Description | References |

| Molecular Weight | ~39,000 Da | asm.orgnih.gov |

| Cofactors | Flavin Adenine Dinucleotide (FAD), [2Fe-2S] cluster | nih.govacs.org |

| Electron Donor | NADH | acs.org |

| Midpoint Potential of FAD | -212 mV | acs.org |

| Midpoint Potential of [2Fe-2S] Cluster | -257 mV | nih.gov |

Mechanistic Studies of the Reductase Reaction and Electron Transfer

The conversion of CDP-4-keto-6-deoxy-D-glucose to CDP-4-keto-3,6-dideoxy-D-glucose is a pivotal step in ascarylose biosynthesis and is catalyzed by the duo of CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its reductase partner, E3. nih.govacs.org This transformation is not a simple dehydration but a complex redox reaction involving radical intermediates and a precisely orchestrated electron transfer chain. annualreviews.orgnih.gov

Identification and Kinetic Characterization of Radical Intermediates

The C-3 deoxygenation process begins with E1, a pyridoxamine 5'-phosphate (PMP) and [2Fe-2S] cluster-containing enzyme, which catalyzes the dehydration of the substrate. nih.govacs.org The reaction proceeds through the formation of a Schiff base between PMP and the C-4 keto group of the substrate. annualreviews.orgnih.gov Subsequently, a proton is abstracted from PMP, leading to the elimination of the C-3 hydroxyl group and the formation of a Δ³,⁴-glucoseen intermediate. annualreviews.orgnih.gov

The reduction of this intermediate is where the radical chemistry comes into play. The presence of [2Fe-2S] clusters in both E1 and E3, which are obligatory one-electron carriers, strongly suggests a radical-based mechanism for the reductive half of the reaction. annualreviews.orgresearchgate.net Spectroscopic studies have been instrumental in identifying and characterizing the transient radical species involved.

Using rapid freeze-quench electron paramagnetic resonance (EPR) spectroscopy, a radical intermediate with a sharp signal at g = 2.003 was detected during the coupled E1-E3 reaction. nih.govacs.org This radical species reaches its maximum concentration at approximately 150 milliseconds, indicating it is a kinetically competent intermediate in the catalytic cycle. nih.govacs.org

Stopped-flow UV-vis spectrophotometry has further illuminated the process, revealing at least six distinct optical states during the electron transfer from NADH to the substrate. nih.govacs.org One of these intermediates exhibits a kinetic profile that aligns almost perfectly with the radical detected by EPR. nih.govacs.org The difference UV-vis spectrum of this intermediate shows a maximum absorption at 456 nm with a shoulder at 425 nm, consistent with a radical species where the unpaired spin is located on the substrate-cofactor complex. nih.govacs.org These findings provide compelling evidence for the involvement of a PMP-glucoseen radical intermediate in the biosynthesis of ascarylose. nih.govacs.org

| Spectroscopic Data for Radical Intermediate | |

| Technique | Observation |

| Rapid Freeze-Quench EPR | Sharp signal at g = 2.003, kinetically competent (max intensity at ~150 ms). nih.govacs.org |

| Stopped-Flow UV-vis | Intermediate with λmax at 456 nm (shoulder at 425 nm) matching the kinetic profile of the EPR-detected radical. nih.govacs.org |

Analysis of Redox Properties and Thermodynamic Considerations in Electron Transfer

The transfer of electrons from NADH to the E1-bound substrate intermediate is a multi-step process involving the redox cofactors of E3: a flavin adenine dinucleotide (FAD) and a [2Fe-2S] cluster. annualreviews.orgresearchgate.net E3, a member of the flavodoxin-NADP⁺ reductase family, acts as a crucial intermediary, accepting a two-electron hydride from NADH and then transferring the electrons one at a time to E1. annualreviews.orgnih.gov

Spectroelectrochemical studies have been employed to determine the midpoint reduction potentials of the various redox centers in E1 and E3, providing insight into the thermodynamics of the electron transfer pathway. nih.gov At a pH of 7.5, the proposed electron transfer sequence is NADH → FAD → E3[2Fe-2S] → E1[2Fe-2S]. acs.orgnih.gov

However, the measured redox potentials reveal a thermodynamic hurdle in this proposed pathway at pH 7.5. acs.orgnih.gov The midpoint potential of the E3 [2Fe-2S] center is -257 mV, while that of the E1 [2Fe-2S] center is -209 mV, indicating an unfavorable electron transfer between the two iron-sulfur clusters. nih.gov

Interestingly, the redox properties of the E3 FAD are significantly influenced by pH. nih.gov At pH 8.4, the midpoint potential of the E3 FAD shifts to a more negative value of -273 mV. nih.gov This pH-dependent modulation of the FAD redox potential may play a regulatory role in overcoming the thermodynamic barrier and facilitating electron transfer. nih.gov The binding of NAD⁺ or the formation of the E1-E3 complex did not significantly alter the midpoint potentials of the E3 redox centers. nih.gov

| Midpoint Redox Potentials (mV vs. NHE) at pH 7.5 | |

| Redox Center | Potential (mV) |

| E3 FAD (E'₀) | -212 nih.gov |

| E3 FADox/FADsq (E'₁) | -231 nih.gov |

| E3 FADsq/FADhq (E'₂) | -192 nih.gov |

| E3 [2Fe-2S] | -257 nih.gov |

| E1 [2Fe-2S] | -209 nih.gov |

The intricate interplay of these redox centers and their thermodynamic properties underscores the sophisticated nature of the electron transfer process in this compound biosynthesis. The FAD cofactor in E3 effectively acts as a 2e⁻/1e⁻ switch, ensuring the sequential delivery of electrons required for the radical-mediated reduction. nih.gov

Characterization of Other Enzymes in the this compound Pathway

Beyond the central E1 and E3 enzymes, other crucial players are involved in the earlier and later stages of this compound formation.

CDP-Glc Pyrophosphorylase Functionality

The biosynthesis of this compound initiates with the formation of CDP-D-glucose from α-D-glucose-1-phosphate and cytidine (B196190) triphosphate (CTP). annualreviews.org This reaction is catalyzed by α-D-glucose-1-phosphate cytidylyltransferase, also known as CDP-Glc pyrophosphorylase (Ep). annualreviews.organnualreviews.org This enzyme has been cloned from Yersinia pseudotuberculosis and overexpressed in Escherichia coli. ebi.ac.ukebi.ac.uk

Studies on the CDP-Glc pyrophosphorylase from a rough mutant of Pasteurella pseudotuberculosis type V revealed its high specificity for CTP as the nucleotide triphosphate substrate. annualreviews.org The enzyme requires a divalent cation such as Mg²⁺, Mn²⁺, or Co²⁺ for its activity. annualreviews.org Notably, the enzyme is subject to feedback inhibition by several CDP-activated sugars, including this compound, CDP-abequose, CDP-fucose, and CDP-6-deoxy-Glc, which act as effective inhibitors. annualreviews.org

CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose 4-reductase (Ered)

Following the C-3 deoxygenation and a subsequent C-5 epimerization, the final step in the this compound pathway is the stereospecific reduction of the 4-keto group of CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose. annualreviews.org This reduction is catalyzed by CDP-3,6-dideoxy-D-glycero-L-glycero-4-hexulose 4-reductase (Ered). annualreviews.org The gene encoding Ered has been identified within the asc (ascarylose) gene cluster in Yersinia pseudotuberculosis. dntb.gov.uanih.gov The functional cloning of this gene has enabled the expression of the Ered enzyme, paving the way for future detailed mechanistic investigations of this final reductive step. nih.govresearchgate.net

Genetic and Molecular Basis of Cdp Ascarylose Production

Identification and Cloning of CDP-Ascarylose Biosynthetic Genes (e.g., ascC, ascD)

The genes responsible for this compound biosynthesis are typically clustered together on the bacterial chromosome. researchgate.netoup.com In Yersinia pseudotuberculosis serogroup VA, the asc gene cluster required for this compound production has been identified and cloned. dntb.gov.uanih.gov This was achieved by creating overlapping clones that contained the entire gene cluster. dntb.gov.uaresearchgate.net

Key genes within this cluster include:

ascA : Encodes for α-D-glucose-1-phosphate cytidylyltransferase (Ep), which catalyzes the initial step, converting α-D-glucose-1-phosphate to CDP-D-glucose. nih.gov

ascB : Encodes for CDP-D-glucose 4,6-dehydratase (Eod), which converts CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. dntb.gov.uaoup.com

ascC : This gene encodes CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1), a pyridoxamine (B1203002) 5'-phosphate-dependent enzyme crucial for the C-3 deoxygenation step. dntb.gov.uaresearchgate.net

ascD : Encodes CDP-6-deoxy-Δ3,4-glucoseen reductase (E3), a flavoprotein containing an iron-sulfur center that works in concert with E1 to achieve C-3 deoxygenation. researchgate.netnih.gov

ascE : Codes for CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase (Eep). dntb.gov.ua

ascF : Encodes CDP-3,6-dideoxy-L-glycero-D-glycero-4-hexulose-4-reductase (Ered), which completes the pathway to form CDP-L-ascarylose. dntb.gov.ua

The identification of these genes was confirmed through cloning, sequencing, and overexpression in host organisms like Escherichia coli. nih.govnih.gov Initial misidentification of the protein encoded by ascD was later corrected through improved purification protocols and subsequent cloning and expression studies, which confirmed its role as the genuine E3 enzyme. nih.gov

Genomic Organization of Gene Clusters for this compound Biosynthesis

In Yersinia pseudotuberculosis, the O-antigen gene clusters, including the asc cluster for ascarylose (B1226638) synthesis, are typically located between the conserved hemH and gsk genes. researchgate.netoup.commdpi.com These clusters exhibit a modular organization. oup.com The genes for the synthesis of the side-branch sugar, in this case, ascarylose, are found at the 5' end of the cluster. oup.com This arrangement is followed by genes encoding glycosyltransferases (GTs) and then genes for main-chain synthesis at the 3' end. oup.comoup.com

A conserved JUMPStart (Just Upstream of Many Polysaccharide gene Starts) sequence, which contains a promoter region, is consistently found upstream of the first gene in these clusters. oup.comoup.com The gene order within the modules is generally conserved, suggesting a structured evolution of these biosynthetic pathways. oup.com

| Gene | Enzyme Encoded | Function in Pathway |

|---|---|---|

| ascA | α-D-glucose-1-phosphate cytidylyltransferase (Ep) | Catalyzes the first step, forming CDP-D-glucose. nih.gov |

| ascB | CDP-D-glucose 4,6-dehydratase (Eod) | Converts CDP-D-glucose to an intermediate. dntb.gov.uaoup.com |

| ascC | CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) | Key enzyme in C-3 deoxygenation. dntb.gov.uaresearchgate.net |

| ascD | CDP-6-deoxy-Δ3,4-glucoseen reductase (E3) | Works with E1 for C-3 deoxygenation. researchgate.netnih.gov |

| ascE | CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase (Eep) | Epimerization step in the pathway. dntb.gov.ua |

| ascF | CDP-3,6-dideoxy-L-glycero-D-glycero-4-hexulose-4-reductase (Ered) | Final reduction to form CDP-L-ascarylose. dntb.gov.ua |

Development and Application of Heterologous Expression Systems for Enzyme Production

The functional cloning of the asc gene cluster has enabled the heterologous expression of its encoded enzymes in hosts like E. coli. dntb.gov.uaresearchgate.net This has been instrumental for several reasons:

Enzyme Purification and Characterization : Overexpression of individual asc genes facilitates the purification of large quantities of the corresponding enzymes, which is essential for detailed mechanistic and structural studies. nih.govnih.govannualreviews.org For example, the α-D-glucose-1-phosphate cytidylyltransferase (Ep) from Y. pseudotuberculosis was successfully overexpressed and purified from E. coli, allowing for its characterization as a homotetrameric protein. nih.gov

Mechanistic Studies : The availability of purified recombinant enzymes has allowed for in-depth investigation of the catalytic mechanisms, particularly for the more unusual reactions like the C-3 deoxygenation catalyzed by the E1 and E3 enzymes. researchgate.netannualreviews.org

Engineering Novel Pathways : Heterologous expression systems open up possibilities for combinatorial biosynthesis. By introducing genes from different dideoxyhexose pathways into a single host, it may be possible to produce novel sugar structures. oup.comannualreviews.org

Comparative Genomics of Dideoxyhexose Biosynthesis Genes

Analysis of Genetic Polymorphism Among Bacterial Genera (e.g., Yersinia, Salmonella)

The 3,6-dideoxyhexoses are found as antigenic determinants in the O-antigens of various Gram-negative bacteria, most notably Yersinia and Salmonella. dntb.gov.uanih.gov While Yersinia pseudotuberculosis produces all five naturally occurring 3,6-dideoxyhexoses (abequose, tyvelose (B24345), paratose, colitose, and ascarylose), Salmonella enterica strains produce four of them (all except ascarylose). dntb.gov.uaresearchgate.net

Comparative analysis of the rfb (O-antigen) gene clusters in Salmonella and the asc cluster in Yersinia reveals significant insights:

Homology and Divergence : The gene clusters for dideoxyhexose biosynthesis in Yersinia and Salmonella are related, suggesting a common evolutionary origin. nih.govmicrobiologyresearch.org The arrangement of the genes is largely conserved, and the G+C content of the DNA regions is similar. nih.gov However, the degree of conservation at the nucleotide and protein sequence levels indicates that these gene clusters have been evolving independently for a considerable time. nih.gov

Gene Cassettes : The diversity of dideoxyhexoses is generated by the presence of different "cassettes" of genes that modify a common intermediate. For instance, the synthesis of CDP-paratose, CDP-abequose, and CDP-tyvelose all diverge from the intermediate CDP-4-dehydro-3,6-dideoxy-D-glucose. oup.comqmul.ac.uk The specific dideoxyhexose produced depends on the presence of specific synthase or epimerase genes, such as rfbS for paratose, rfbJ for abequose, and rfbE for tyvelose in Salmonella. qmul.ac.ukasm.org

Genetic Exchange : The modular nature of these gene clusters and evidence of recombination suggest that horizontal gene transfer has played a significant role in the distribution and diversification of dideoxyhexose biosynthetic pathways among different bacterial species.

| Dideoxyhexose | Found in Yersinia pseudotuberculosis | Found in Salmonella enterica | Key Biosynthetic Genes (example) |

|---|---|---|---|

| Ascarylose | Yes dntb.gov.ua | No dntb.gov.ua | ascA, ascB, ascC, ascD, ascE, ascF dntb.gov.ua |

| Abequose | Yes dntb.gov.ua | Yes frontiersin.org | rfbJ asm.org |

| Paratose | Yes mdpi.com | Yes frontiersin.org | rfbS qmul.ac.uk |

| Tyvelose | Yes mdpi.com | Yes frontiersin.org | rfbE qmul.ac.uk |

| Colitose | Yes mdpi.com | Yes dntb.gov.ua | - |

Identification and Characterization of Homologous Genes in Eukaryotic Systems (e.g., Caenorhabditis elegans)

While initially characterized in bacteria, the biosynthesis of ascarylose is not exclusive to prokaryotes. The nematode Caenorhabditis elegans utilizes ascarylose as a core component of a family of signaling molecules called ascarosides, which regulate development and behavior. nih.govnih.gov

Research has revealed that C. elegans possesses the genetic machinery for de novo ascarylose biosynthesis. researchgate.net Homologous genes for the enzymes involved in the peroxisomal β-oxidation pathway, which generates the fatty acid side chains of ascarosides, have been identified. usda.govnih.govacs.org Key genes in C. elegans include dhs-28 and daf-22, which are essential for processing very long-chain fatty acids that are subsequently attached to the ascarylose core. usda.govacs.org The identification of a gene responsible for ascarylose biosynthesis in C. elegans provided strong evidence for its endogenous production in this eukaryote. researchgate.net

The presence of this pathway in such evolutionarily distant organisms highlights the fundamental biological importance of this unusual sugar. In nematodes, the modular assembly of ascarosides, combining the ascarylose scaffold with various building blocks from different metabolic pathways, creates a vast library of signaling molecules. nih.govnih.gov This biosynthetic strategy appears to have originated from the "hijacking" of conserved metabolic and detoxification pathways. nih.gov

Biological and Metabolic Functions of Cdp Ascarylose

Role in Bacterial Cell Wall Lipopolysaccharide (LPS) Structure and Biogenesis

Cytidine (B196190) diphosphate (B83284) (CDP)-ascarylose is a crucial activated sugar nucleotide involved in the biosynthesis of the outer membrane of Gram-negative bacteria. Specifically, it serves as the precursor for the incorporation of the 3,6-dideoxyhexose (B1251815) ascarylose (B1226638) into the O-antigen portion of the lipopolysaccharide (LPS) molecule. researchgate.netnih.gov The LPS is a major component of the outer leaflet of the outer membrane and plays a vital role in maintaining the structural integrity of the bacterial cell and in mediating interactions with the environment. wikipedia.orgnih.gov

The biosynthesis of CDP-ascarylose has been extensively studied in bacteria like Yersinia pseudotuberculosis. nih.govnih.govnih.gov The pathway begins with glucose-1-phosphate and proceeds through a series of enzymatic reactions to produce this compound. acs.org This activated sugar can then be transferred to the growing O-antigen chain.

Contribution to Serological Specificity and Antigenic Determinants

The O-antigen is a polymer of repeating oligosaccharide units and is the most variable part of the LPS molecule. nih.gov This variability is a key factor in the serological diversity of Gram-negative bacteria. The unique sugar composition and linkages within the O-antigen chains, including the presence of rare sugars like ascarylose, create specific antigenic determinants. researchgate.netnih.gov These determinants are recognized by the host's immune system and are used to classify bacteria into different serotypes. nih.gov

The 3,6-dideoxyhexoses, including ascarylose, are particularly immunogenic and often represent the dominant antigenic determinants of the bacterial cell surface. researchgate.netnih.govacs.org The presence of ascarylose in the O-antigen of certain bacteria, such as specific serotypes of Yersinia pseudotuberculosis and Salmonella enterica, is a defining feature of their serological identity. researchgate.netnih.gov

Relevance to O-Antigen Synthesis and Bacterial Virulence

The O-antigen plays a significant role in bacterial pathogenesis. nih.govnih.gov A complete O-antigen can protect the bacterium from the host's complement system and phagocytosis. nih.gov Therefore, the proper synthesis of the O-antigen, which depends on the availability of precursors like this compound, is often essential for full virulence. biorxiv.orgbiorxiv.org

In Yersinia pseudotuberculosis, the genes responsible for this compound biosynthesis are located in the rfb gene cluster, which directs O-antigen synthesis. nih.gov Mutations in the genes required for the synthesis of this compound can lead to a deficient O-antigen, which can, in turn, reduce the bacterium's ability to cause disease. biorxiv.orgbiorxiv.org For instance, the deletion of the ddhD gene, which is essential for this compound synthesis, has been shown to impair O-antigen biosynthesis in Y. pseudotuberculosis. biorxiv.org

Involvement in Specialized Metabolite Biosynthesis in Eukaryotes

In contrast to its role in bacterial cell wall structure, in the nematode Caenorhabditis elegans, this compound is a fundamental building block for a class of signaling molecules known as ascarosides. usda.govresearchgate.net These molecules regulate various aspects of the worm's life, including development, behavior, and aging. acs.orgelifesciences.org

This compound as a Glycone Moiety in Ascaroside Pheromones (C. elegans)

Ascarosides are glycolipids composed of the dideoxy sugar ascarylose linked to a fatty acid-like side chain. researchgate.netacs.org These molecules function as pheromones, mediating communication between individual worms. elifesciences.orgcaltech.edu The specific structure of the ascaroside, determined by the length and modifications of the fatty acid side chain and additions to the ascarylose sugar, dictates its biological activity. elifesciences.org

For example, a specific blend of ascarosides acts as the "dauer pheromone," which, at high concentrations, signals overcrowding and limited food resources, prompting larvae to enter a stress-resistant developmental stage called the dauer larva. elifesciences.orgnih.gov Other ascarosides are involved in attracting mates and modulating social behaviors like aggregation. researchgate.netelifesciences.org The ascarylose unit is the constant feature of this diverse library of signaling molecules. acs.org

Interplay with Peroxisomal Beta-Oxidation Pathways in Metabolite Production

The biosynthesis of the diverse array of ascarosides in C. elegans is intricately linked to peroxisomal β-oxidation. nih.govresearchgate.net A current model suggests that very long-chain fatty acids are first linked to ascarylose. nih.govresearchgate.net These long-chain ascarosides are then shortened through successive cycles of β-oxidation within the peroxisome to generate the variety of ascaroside pheromones with different side-chain lengths. semanticscholar.orgnsf.gov

Key enzymes in the peroxisomal β-oxidation pathway, such as the acyl-CoA oxidases (ACOX), the enoyl-CoA hydratase (MAOC-1), the 3-hydroxyacyl-CoA dehydrogenase (DHS-28), and the 3-ketoacyl-CoA thiolase (DAF-22), are essential for ascaroside biosynthesis. nih.govnsf.govnih.gov Mutations in the genes encoding these enzymes lead to the accumulation of long-chain ascarosides and a deficiency in the production of short-chain ascarosides, resulting in defects in dauer formation and other ascaroside-mediated behaviors. semanticscholar.org This process highlights a fascinating metabolic interplay where a pathway typically associated with fatty acid catabolism is repurposed for the generation of signaling molecules. nih.govresearchgate.net Short-chain fatty acyl-CoAs produced by β-oxidation are exported to the cytosol, where they are thought to be esterified with this compound to form the final ascaroside products. usda.govresearchgate.net

Impact on Cellular Homeostasis and Developmental Processes

The biosynthesis of ascarosides is not only crucial for chemical communication and regulating developmental decisions but also plays a role in maintaining cellular homeostasis. nih.govresearchgate.net The process of converting potentially toxic, accumulating fatty acids into excretable ascarosides serves as a detoxification mechanism. nih.govusda.gov A deficiency in ascaroside biosynthesis, for instance in daf-22 mutants, leads to the accumulation of very long-chain fatty acids, which is detrimental to the worm. caltech.edu

Furthermore, the production of ascarosides is tightly regulated by environmental conditions, such as temperature and food availability, allowing the worm to adapt its developmental trajectory and behavior to its surroundings. nih.govnsf.gov For example, starvation can alter the activity of specific β-oxidation enzymes, shifting the profile of ascarosides produced to favor those that promote dauer formation. elifesciences.org This demonstrates the critical role of this compound-derived metabolites in integrating environmental cues with developmental and homeostatic processes. nih.govnih.gov The synthesis of this compound itself is also a key regulatory point, with genes like perm-1, involved in its production, being essential for proper embryonic development. elifesciences.orgnih.gov

Advanced Research Methodologies in Cdp Ascarylose Studies

Application of Spectroscopic Techniques for Mechanistic Elucidation (e.g., Electron Paramagnetic Resonance, Stopped-flow UV-vis)

The C-3 deoxygenation step in CDP-ascarylose biosynthesis, a chemically challenging reaction, is catalyzed by the synergistic action of two enzymes: CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and its reductase partner (E3). Understanding the intricate mechanism of this two-enzyme system has been greatly facilitated by the use of advanced spectroscopic techniques.

Electron Paramagnetic Resonance (EPR) Spectroscopy: The involvement of [2Fe-2S] clusters in both E1 and E3 enzymes suggested the likelihood of a radical-based mechanism. Rapid freeze-quench EPR spectroscopy has been instrumental in trapping and characterizing transient radical intermediates formed during the reaction. In studies of the coupled E1-E3 reaction from Yersinia pseudotuberculosis, a distinct radical intermediate was detected. nih.gov This intermediate exhibited a sharp signal at g = 2.003, which appeared at a kinetically competent rate, reaching its maximum intensity around 150 milliseconds. nih.gov This finding provided direct evidence for the formation of a radical species during the catalytic cycle, a crucial insight into the deoxygenation mechanism. nih.gov Further pulsed ENDOR (Electron Nuclear Double Resonance) spectroscopy, using isotopically labeled cofactors, confirmed that the unpaired electron spin is localized on the PMP-substrate complex. utexas.edu

Stopped-flow UV-vis Spectroscopy: To dissect the complex electron transfer pathway from NADH to the substrate via E3 and E1, stopped-flow UV-vis spectrophotometry has been employed. This technique allows for the monitoring of rapid changes in the electronic absorption spectra of the enzymes and substrates on a millisecond timescale. Studies on the reductive half-reaction of E3 revealed the stepwise transfer of electrons from NADH to the FAD cofactor and then to the [2Fe-2S] cluster. annualreviews.org When analyzing the complete coupled E1-E3 reaction, stopped-flow UV-vis analysis identified at least six optically distinct states. nih.gov One of these transient intermediates displayed a unique difference UV-vis spectrum with a maximum at 456 nm and a shoulder at 425 nm. nih.gov The time course for the appearance and disappearance of this intermediate was nearly identical to that of the radical species observed by EPR, strongly suggesting it represents the radical intermediate. nih.gov

These spectroscopic studies have been pivotal in constructing a detailed mechanistic model for the E1-E3 catalyzed C-3 deoxygenation, highlighting a unique PMP-dependent radical mechanism for C-O bond cleavage. nih.govannualreviews.org

Utilization of Isotopic Labeling and Stereochemical Analysis in Pathway Delineation

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through a biosynthetic pathway. researchgate.net By replacing an atom with its heavier, stable isotope (e.g., ¹³C, ²H, ¹⁵N), researchers can track the incorporation of the label into the final product, thereby elucidating the precursor molecules and the stereochemical course of the enzymatic reactions. creative-proteomics.commdpi.com

In the context of ascarylose (B1226638) biosynthesis, early studies in bacteria such as Yersinia pseudotuberculosis utilized ¹³C-labeled glucose. researchgate.net Feeding experiments demonstrated the efficient incorporation of the ¹³C label into the ascarylose moiety of the lipopolysaccharide, confirming that glucose is the primary precursor for the ascarylose carbon skeleton. researchgate.net

More intricate isotopic labeling studies have been conducted to probe specific mechanistic details. For instance, to pinpoint the location of the radical observed in the E1 enzyme, [4',5'-²H₄]PMP was used. utexas.edu The narrowing of the EPR signal and the detection of deuterium (B1214612) hyperfine couplings in ENDOR spectra when using the deuterated cofactor provided unambiguous evidence that the radical is located on the PMP cofactor itself. utexas.edu

In the broader context of ascaroside research in the nematode C. elegans, stable isotope labeling has been crucial. For example, to understand the origin of the fatty acyl side chains of ascarosides, stable-isotope labeled fatty acids and amino acids have been used in feeding experiments. acs.org These studies, coupled with mass spectrometry analysis, have helped to trace the building blocks derived from both bacterial diet and nematode metabolism. acs.org

Mutagenesis Studies for Investigating Enzyme Function and Reaction Mechanisms

Site-directed mutagenesis is a cornerstone technique for probing the roles of specific amino acid residues in enzyme structure, substrate binding, and catalysis. neb.com By systematically replacing target amino acids, researchers can assess the impact of the mutation on enzyme activity, providing direct insights into the function of individual residues.

In the this compound pathway, mutagenesis studies have been critical for understanding the unique properties of the E1 and E3 enzymes.

E1 Dehydrase: The E1 enzyme is unusual among B₆-dependent enzymes as it uses PMP (pyridoxamine 5'-phosphate) instead of PLP (pyridoxal 5'-phosphate) and has a histidine residue (His220 in Y. pseudotuberculosis) in place of the highly conserved lysine (B10760008) that typically forms a Schiff base with the cofactor. nih.gov To investigate the role of this histidine, a H220K mutant was created. The mutant protein lost its native dehydrase activity. nih.gov Remarkably, when supplied with PLP, the H220K mutant functioned as a transaminase, demonstrating that a single amino acid change could switch the enzyme's catalytic function. nih.gov This study provided compelling evidence for the evolutionary relationship between dehydrases and aminotransferases in deoxysugar biosynthesis. nih.gov

E3 Reductase: The E3 enzyme contains several cysteine residues. Chemical modification studies suggested that two of these cysteines were reactive and essential for activity. To identify these residues and confirm their role, site-directed mutagenesis was performed. Cys-75 and Cys-296 were identified as the reactive residues. However, surprisingly, the C75S and C296S single mutants exhibited physical and catalytic properties that were comparable to the wild-type enzyme, indicating that neither residue is individually essential for catalysis, though their modification by chemical reagents leads to inactivation.

Related Ascaroside Biosynthesis Enzymes: In the nematode C. elegans, ascarosides are complex molecules containing the ascarylose sugar. Mutagenesis of genes involved in their biosynthesis has been essential for pathway elucidation. For example, mutations in daf-22, a gene encoding a thiolase, lead to defects in the production of many ascarosides. frontiersin.orgacs.org Site-directed mutagenesis of three key residues (84C, 299H, 349H) in the Hc-DAF-22 protein from the parasitic nematode Haemonchus contortus was shown to impair its thiolase activity, highlighting their importance for the enzyme's function. frontiersin.org

The following table summarizes key findings from mutagenesis studies on enzymes involved in or related to this compound biosynthesis.

| Enzyme | Organism | Mutation | Key Finding | Reference |

|---|---|---|---|---|

| E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase) | Yersinia pseudotuberculosis | H220K | Lost dehydrase activity; gained PLP-dependent transaminase activity. | nih.gov |

| E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase) | Yersinia pseudotuberculosis | H220A | Tested for role as active-site base. | nih.gov |

| E3 (CDP-6-deoxy-Δ3,4-glucoseen reductase) | Yersinia pseudotuberculosis | C75S | Retained catalytic properties comparable to wild-type. | |

| E3 (CDP-6-deoxy-Δ3,4-glucoseen reductase) | Yersinia pseudotuberculosis | C296S | Retained catalytic properties comparable to wild-type. | |

| Hc-DAF-22 (Thiolase) | Haemonchus contortus | 84C, 299H, 349H mutants | Impaired protease activity and biological function in rescue experiments. | frontiersin.org |

| ColD (GDP-4-keto-3,6-deoxymannose-3-dehydratase) | S187N/H188K | Converted the dehydratase into a sugar-4-aminotransferase. | wisc.edu |

Implementation of Metabolomics Approaches in Ascarylose Research

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has revolutionized the discovery and functional characterization of natural products, including ascarylose derivatives. nih.gov By comparing the metabolic profiles of wild-type organisms with those of specific mutants, researchers can identify the biochemical products of a gene or pathway. nih.gov

In the study of ascarylose-containing signaling molecules (ascarosides) in C. elegans, metabolomics has been particularly transformative.

HPLC-MS/MS-based Metabolomics: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the primary tool for ascaroside profiling. acs.org This sensitive and specific technique allowed researchers to move beyond the few initially identified ascarosides and uncover a vast, structurally diverse library of these compounds in C. elegans metabolomes. acs.orgnih.gov Comparative metabolomics, analyzing the exo-metabolome (secreted molecules) and endo-metabolome (internal molecules) of wild-type versus mutant worms, has been key to dissecting the complex ascaroside biosynthetic network. nih.govelifesciences.org For instance, by comparing the ascaroside profiles of wild-type worms with mutants in peroxisomal β-oxidation genes (e.g., acox-1, maoc-1, dhs-28, daf-22), scientists have been able to assign functions to these enzymes in generating the diversity of ascaroside side-chain lengths. acs.orgnih.gov

MS²-based Molecular Networking: To manage and interpret the complex datasets generated by metabolomics, MS²-based molecular networking has been employed. elifesciences.org This computational method groups metabolites with similar fragmentation patterns, allowing for the rapid identification of related molecules and the visualization of entire families of compounds. This approach has been instrumental in identifying not only new ascarosides but also entire new classes of related modular glucosides whose biosynthesis is also dependent on pathways linked to ascaroside assembly. elifesciences.org

The following table highlights the application of different metabolomics approaches in ascarylose-related research.

| Methodology | Key Application in Ascarylose/Ascaroside Research | Key Findings | Reference |

|---|---|---|---|

| HPLC-MS/MS | Profiling ascarosides in C. elegans wild-type and mutant metabolomes. | Revealed a much greater structural diversity of ascarosides than previously known; clarified roles of peroxisomal β-oxidation enzymes (ACOX-1, MAOC-1, DHS-28). | acs.orgnih.govnih.gov |

| Comparative Metabolomics | Analysis of wild-type vs. mutant (e.g., acox, glo-1, cest) worms. | Elucidated the specific roles of different acyl-CoA oxidase enzymes in ascaroside side-chain synthesis; identified that lysosome-related organelles are required for modular ascaroside biosynthesis. | acs.orgelifesciences.org |

| MS²-based Molecular Networking | Grouping and identification of structurally related metabolites from complex datasets. | Facilitated the discovery of novel modular ascarosides and previously undescribed modular glucosides, revealing a broader metabolic network. | elifesciences.org |

| NMR Spectroscopy | Structural characterization of purified ascarosides. | Used in conjunction with MS to determine the precise chemical structures of novel ascarosides identified through metabolomics screens. |

Biosynthetic Engineering and Applications of Cdp Ascarylose Pathways

Strategies for Manipulating CDP-Ascarylose Biosynthesis

The manipulation of the this compound biosynthetic pathway leverages techniques from metabolic pathway engineering and combinatorial biosynthesis. nih.gov These strategies aim to alter the natural enzymatic cascade to produce modified sugars or to improve the yield of desired products. The pathway in Yersinia pseudotuberculosis serves as the best-characterized model system for these efforts. researchgate.netresearchgate.net

Key strategies for manipulation include:

Gene Disruption and Heterologous Expression : A primary method involves disrupting genes within the native host to block specific steps in a metabolic pathway. nih.gov Concurrently, foreign or mutated genes can be introduced to either complement the disruption with a modified function or to introduce entirely new enzymatic capabilities. The functional cloning of the asc gene cluster from Y. pseudotuberculosis has enabled the expression of the entire set of biosynthetic enzymes, facilitating such engineering efforts. nih.gov

Site-Directed Mutagenesis : This technique allows for precise modification of the enzymes involved in the pathway. By changing specific amino acid residues in an enzyme's active site, researchers can alter its substrate specificity or catalytic mechanism. researchgate.net For example, mutagenesis of the glycosyltransferase ElmGT, which utilizes deoxysugar substrates, has been used to modulate its flexibility, making it more specific for certain sugars. researchgate.net

Combinatorial Biosynthesis : This approach involves mixing and matching genes from different deoxysugar biosynthetic pathways to create novel enzymatic cascades. nih.gov Since many enzymes in these pathways exhibit relaxed substrate specificity, they can often process intermediates from other pathways, leading to the generation of "unnatural" sugar structures. nih.gov

The core of the this compound pathway involves a series of enzymatic reactions that convert CDP-D-glucose into this compound. Understanding the function of each enzyme is crucial for effective manipulation.

Table 1: Key Enzymes of the this compound Biosynthetic Pathway from Yersinia pseudotuberculosis

| Enzyme | Gene | Function |

|---|---|---|

| α-D-glucose cytidylyltransferase | ascA (Ep) | Converts α-D-glucose-1-phosphate to CDP-D-glucose. nih.gov |

| CDP-D-glucose 4,6-dehydratase | ascB (Eod) | Catalyzes the conversion of CDP-D-glucose to CDP-4-keto-6-deoxy-D-glucose. nih.gov |

| CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase | ascC (E1) | A PMP- and [2Fe-2S]-containing enzyme that catalyzes the C-3 deoxygenation via a dehydration step. nih.govacs.org |

| CDP-6-deoxy-Δ3,4-glucoseen reductase | ascD (E3) | An NADH-dependent flavoprotein containing FAD and a [2Fe-2S] center; it reduces the intermediate formed by E1. nih.govacs.org |

| CDP-3,6-dideoxy-D-glycero-D-glycero-4-hexulose-5-epimerase | ascE (Eep) | Catalyzes the epimerization at C-5. nih.gov |

Potential for the Production of Unnatural Glycosides through Pathway Modification

The modification of biosynthetic pathways, a practice known as glycodiversification, holds immense potential for creating novel glycosylated compounds with improved or new biological activities. nih.gov The promiscuity of many sugar biosynthetic enzymes and glycosyltransferases (GTs) is the cornerstone of this approach. nih.govresearchgate.net These enzymes can often recognize and process a range of substrates beyond their native ones, enabling the synthesis of unnatural glycosides.

By engineering the this compound pathway, researchers can generate a variety of CDP-activated deoxysugar analogs. These novel sugar donors can then be transferred by promiscuous GTs to different aglycone scaffolds, such as polyketides, flavonoids, or terpenoids, resulting in new natural product analogs. nih.govresearchgate.net Changing the sugar moiety on a biologically active molecule can have a profound impact on its efficacy, selectivity, and pharmacokinetic properties. nih.gov

For instance, the glycosyltransferase ElmGT from the elloramycin (B1244480) biosynthetic pathway has demonstrated a broad recognition pattern for deoxysugars. researchgate.net By feeding engineered strains with modified precursors or by co-expressing a modified this compound pathway, ElmGT could potentially be used to attach novel deoxysugars to the elloramycin aglycone, creating a library of new antibiotic candidates. researchgate.net The ability to generate novel glycoforms through such biocatalytic tools is a significant advancement in the development of new therapeutics. nih.gov

Development of Pathway Inhibitors and Modulators for Research and Therapeutic Applications

The unique enzymatic mechanisms within the this compound pathway make it an attractive target for the development of specific inhibitors and modulators. These molecules can serve as powerful research tools to probe enzyme mechanisms or as potential therapeutic agents.

The C-3 deoxygenation step is particularly noteworthy, as it is catalyzed by the complex interplay of two enzymes, E1 and E3. acs.org E1 is a pyridoxamine (B1203002) 5'-phosphate (PMP)-dependent enzyme that also contains an iron-sulfur cluster, a rare combination that distinguishes it from typical aminotransferases. nih.govcaldic.com E1 catalyzes the cleavage of the C-O bond at the C-3 position of the sugar ring. lookchem.com The subsequent reduction is carried out by E3, an NADH-dependent iron-sulfur flavoenzyme. acs.orgacs.org

This unique two-enzyme system for C-3 deoxygenation is different from the single-enzyme systems found in the biosynthesis of other deoxysugars like GDP-L-colitose, presenting an opportunity for developing highly specific inhibitors. researchgate.net

Table 2: Strategies for Inhibition/Modulation of the this compound Pathway

| Target Enzyme/Step | Strategy | Rationale and Potential Application |

|---|---|---|

| E1 (CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase) | Mechanism-based inhibitors | Targeting the unique PMP- and [2Fe-2S]-dependent catalytic mechanism could lead to highly specific inhibitors. acs.orgcaldic.com |

| E3 (CDP-6-deoxy-Δ3,4-glucoseen reductase) | Inhibitors of electron transfer | Molecules that disrupt the electron flow from NADH through FAD and the [2Fe-2S] cluster to E1 would block the pathway. acs.orgacs.org |

From a therapeutic standpoint, inhibitors of this pathway are of significant interest. The 3,6-dideoxyhexoses, including ascarylose (B1226638), are primary antigenic determinants on the surface of pathogenic Gram-negative bacteria like Yersinia and Salmonella. nih.gov By inhibiting the biosynthesis of these sugars, it may be possible to disrupt the formation of the bacterial outer membrane, potentially leading to new antibacterial drugs. Furthermore, disrupting the presentation of these antigenic sugars could be a strategy to evade or modulate the host immune response.

Q & A

Q. What are the key enzymatic steps in CDP-ascarylose biosynthesis, and how can researchers experimentally validate each step?

this compound biosynthesis involves a multi-step pathway starting with CDP-D-glucose. Critical enzymes include:

- CDP-D-glucose 4,6-dehydratase (Eod) : Catalyzes the irreversible formation of CDP-6-deoxy-L-threo-D-glycero-4-hexulose .

- CDP-6-deoxyhexulose-3-dehydrase (E1) : A PMP-dependent enzyme that removes the C-3 hydroxyl group .

- Epimerase (Eep) and reductase (Ered) : Finalize stereochemical configuration and reduction to yield this compound . Methodology :

- In vitro assays: Purify individual enzymes and test substrate conversion using techniques like HPLC or NMR to track product formation .

- Gene knockout mutants: Disrupt specific genes (e.g., ascA, Eod) in Yersinia pseudotuberculosis and analyze metabolic intermediates via LC-MS .

Q. How can molecular cloning techniques be applied to study the ascarylose biosynthetic gene cluster in Yersinia pseudotuberculosis?

The asc gene cluster encodes enzymes for this compound biosynthesis. Key steps include:

- Genomic DNA isolation : Extract DNA from Yersinia and use Southern hybridization to identify the gene cluster .

- Overexpression in E. coli : Clone ascA (encoding cytidylyltransferase) into expression vectors for protein purification .

- Functional validation : Compare enzymatic activity of recombinant proteins with native enzymes using kinetic assays . Challenges : Early studies misidentified enzyme sizes (e.g., AscA was initially reported as 110 kDa but later corrected to ~30 kDa) .

Advanced Research Questions

Q. How do researchers resolve contradictions in enzyme characterization, such as discrepancies in molecular weight observations during purification?

Discrepancies often arise from impurities or misannotation. For example, AscA was initially misidentified due to co-purifying proteins. Methodology :

Q. What methodological approaches are used to investigate feedback inhibition mechanisms in this compound biosynthesis?

this compound inhibits its own biosynthesis via allosteric regulation of cytidylyltransferase (Ep). Experimental design :

- Enzyme kinetics : Measure Ep activity in the presence/absence of this compound using spectrophotometric assays (e.g., NADH-coupled reactions) .

- Site-directed mutagenesis : Identify residues involved in feedback inhibition by mutating putative binding sites and testing inhibition profiles .

- Structural studies : Use X-ray crystallography to visualize inhibitor-enzyme interactions .

Q. How can site-directed mutagenesis elucidate the functional roles of specific amino acids in enzymes like CDP-D-glucose 4,6-dehydratase?

Case study : Converting dehydratases to aminotransferases (e.g., ColD enzyme engineering):

- Target selection : Identify conserved residues in homologous enzymes (e.g., PMP-binding motifs in E1) .

- Mutagenesis : Introduce point mutations (e.g., H220A in ColD) to alter substrate specificity .

- Activity assays : Test mutants for dehydratase vs. aminotransferase activity using CDP-6-deoxy intermediates and NADPH consumption assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.